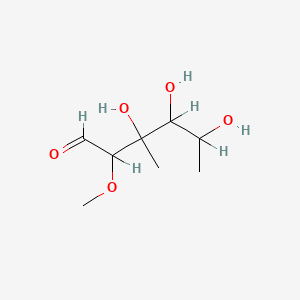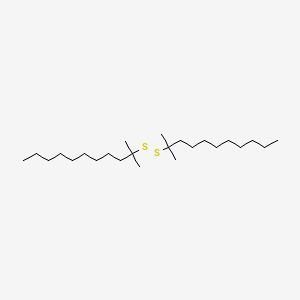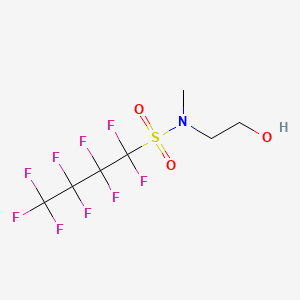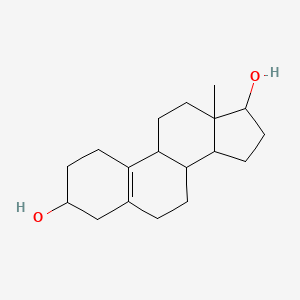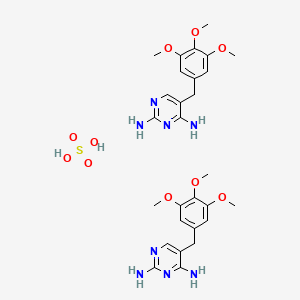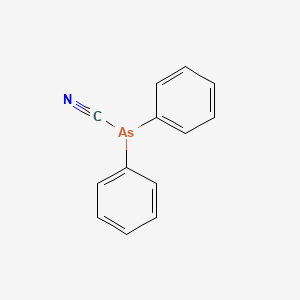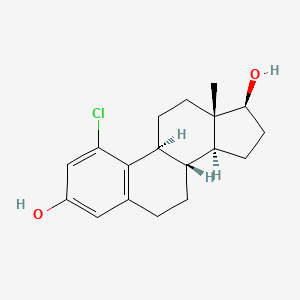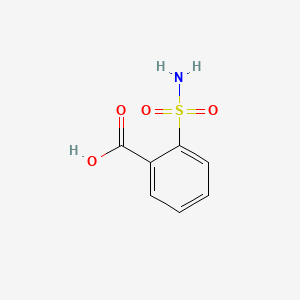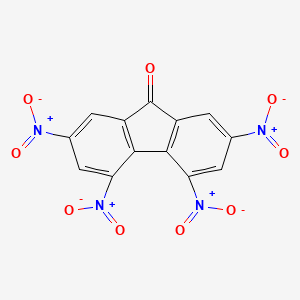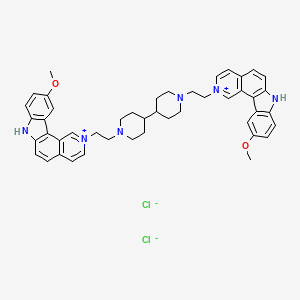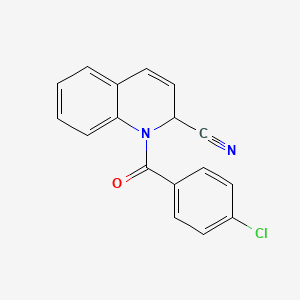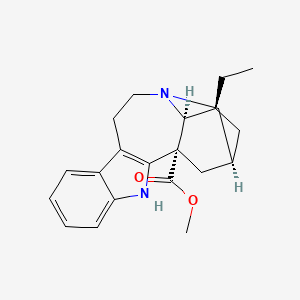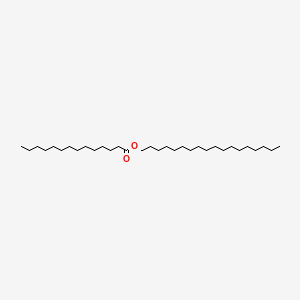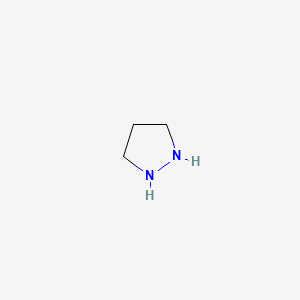
Neodymium
Vue d'ensemble
Description
Synthesis Analysis
Neodymium compounds, such as neodymium zirconates and neodymium-doped materials, are synthesized through various methods, including solid-state synthesis and metathesis reactions. Solid-state synthesis involves successive calcination steps, contributing to the development of materials with specific properties like high sintered density and thermal stability (Nour-el-hayet et al., 2013). Metathesis reactions, on the other hand, have been utilized to create neodymium(III) complexes with various ligands, showcasing the versatility of neodymium in forming diverse chemical structures (P. Cui et al., 2010).
Molecular Structure Analysis
The molecular structures of neodymium complexes reveal a variety of coordination geometries and bonding environments. For example, the neodymium(III) complex with pentamethylcyclopentadienyl and hydrotris(pyrazolyl)borate ligands has been characterized by single-crystal X-ray diffraction, demonstrating the complex's structural diversity (P. Cui et al., 2010).
Chemical Reactions and Properties
Neodymium's chemical reactions often involve the synthesis of complexes with various ligands, leading to materials with unique properties. These properties are not only relevant for their potential applications but also provide insight into the fundamental aspects of neodymium chemistry. For instance, the synthesis of neodymium(III) phosphinidene complexes from neodymium(III) iodide demonstrates neodymium's ability to engage in complex chemical reactions (P. Cui et al., 2010).
Physical Properties Analysis
The physical properties of neodymium and its compounds, such as density, thermal stability, and mechanical behavior, are critical for their application in various fields. The study of neodymium zirconate pyrochlores, for instance, highlights the materials' high sintered density and thermal stability, making them suitable for applications in waste confinement materials (Nour-el-hayet et al., 2013).
Chemical Properties Analysis
The chemical properties of neodymium, including its reactivity and ability to form complexes, play a significant role in its applications. The formation of neodymium(III) complexes through metathesis reactions and their characterization through various analytical techniques offer a deep understanding of neodymium's chemical behavior and its potential for creating new materials (P. Cui et al., 2010).
Applications De Recherche Scientifique
Biological Effects and Agricultural Applications
Neodymium, a rare earth element, has shown significant influence in biological systems. Research by Cao Jian (2010) highlights the distribution and transportation of neodymium in plants, its effects on seed growth and germination, metabolism of plant mineral nutrition, and plant resistance induced by neodymium. This research provides a basis for more intensive applications of neodymium in agriculture, emphasizing its potential benefits in enhancing plant growth and resistance (Cao Jian, 2010).
Recycling and Environmental Impact
The critical scarcity of neodymium, especially in sustainable technologies, has led to a focus on its recycling potential. Sprecher et al. (2014) investigate the potential contribution of recycling neodymium to reduce supply scarcity, with a case study on computer hard disk drives (HDDs). They conclude that recycling from HDDs, though not representing the largest application of neodymium, offers a feasible pathway for large-scale recycling (Sprecher et al., 2014).
High-Temperature Recovery from Magnet Waste
The increasing importance of rare-earth metals like neodymium in green economy transitions, especially in permanent magnet applications, has led to a focus on recycling. Firdaus et al. (2016) present a systematic review of high-temperature (pyrometallurgical) recovery of rare earths from magnets, highlighting the reaction mechanisms and formation of intermediate compounds in these processes (Firdaus et al., 2016).
Life Cycle and Environmental Considerations
Research also explores the life cycle inventory of neodymium production and its subsequent production in NdFeB rare earth permanent magnets. Sprecher et al. (2014) compare virgin production routes with recycling processes, emphasizing that recycling, particularly via manual dismantling, is environmentally preferable to primary production (Sprecher et al., 2014).
Traceability and Substance Flow Analysis
Morimoto et al. (2019) propose a new method for substance flow analysis to clarify neodymium's quantity in the world’s supply chain, particularly addressing the challenges of illegal mining and unknown trading. This study is crucial for understanding the global flow of neodymium, especially in NdFeB magnets (Morimoto et al., 2019).
Neodymium in Nuclear Science
Neodymium's role in reactor neutronic calculations due to its presence as a 235U fission product is also a subject of study. Barry et al. (2006) focus on improving neutron cross-section data of neodymium, essential for accurate reactor calculations (Barry et al., 2006).
Novel Recovery Techniques
Studies like those by Onoda and Nakamura (2014) explore innovative techniques for recovering neodymium from iron-neodymium solutions, highlighting new processes that avoid high temperatures and harmful gases (Onoda & Nakamura, 2014).
Oceanographic Research
Van de Flierdt et al. (2016) investigate the neodymium isotopic composition in seawater, using it to reconstruct ocean circulation. This research underscores the importance of neodymium in palaeoceanographic studies (Van de Flierdt et al., 2016).
Safety And Hazards
Neodymium magnets are not toys . Children should not be allowed to handle neodymium magnets . Small magnets can pose a serious choking hazard . If multiple magnets are swallowed, they can attach to each other through intestinal walls causing serious injuries and even death . Neodymium magnets can become demagnetized at high temperatures .
Orientations Futures
Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . Nd recovery from end-of-life products is one of the most interesting ways to tackle the availability challenge . This points to important directions for future work in the field to achieve the important goal of efficient and selective Nd recovery to overcome the increasingly critical supply problems .
Propriétés
IUPAC Name |
neodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064677 | |
| Record name | Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Silver-white metal that yellows on exposure to air; [Merck Index] Soft, malleable metal; soluble in dilute acids; [Hawley], Liquid | |
| Record name | Neodymium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Neodymium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Neodymium | |
CAS RN |
7440-00-8, 13864-04-5, 42320-27-4 | |
| Record name | Neodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium hydride (NdH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, ion(Nd5+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042320274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neodymium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEODYMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I87U3734A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neodymium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details














Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

